molecular formula C13H16ClNO B5857407 N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B5857407
M. Wt: 237.72 g/mol
InChI Key: LCOYSTMXESRAGG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide: is an organic compound with the molecular formula C13H16ClNO It is characterized by the presence of a cyclopentanecarboxamide group attached to a 3-chloro-2-methylphenyl moiety

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOYSTMXESRAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-chloro-2-methylaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation Reactions: Oxidation of the methyl group can yield corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the amide group can produce amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

  • Substitution reactions can yield various substituted amides.
  • Oxidation reactions can produce carboxylic acids or aldehydes.
  • Reduction reactions can result in the formation of primary or secondary amines.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chloro-4-cyanophenyl)cyclopentanecarboxamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopentanecarboxamide
  • N-(3-chloro-2-pyridinyl)cyclopentanecarboxamide

Uniqueness: N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.

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